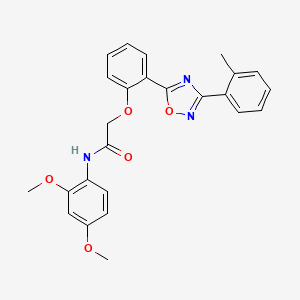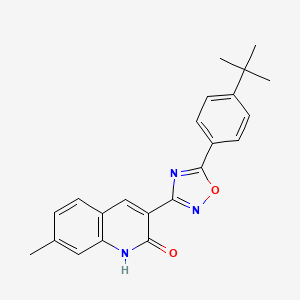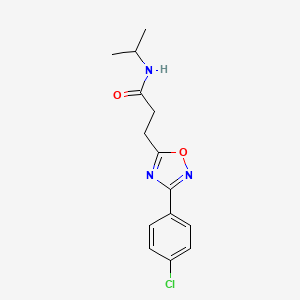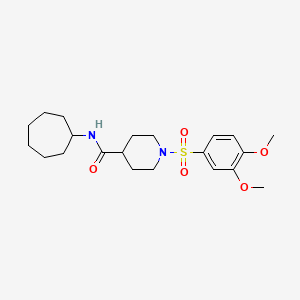![molecular formula C16H15N3O2 B7718712 N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as MIP3, is a chemical compound that has been widely studied for its potential applications in scientific research. MIP3 is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood, but it is thought to involve the induction of DNA damage and the activation of cellular signaling pathways. This compound has been shown to induce DNA damage through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA damage and repair, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its potential as a tool for studying the mechanisms of DNA damage and repair. Its ability to induce DNA damage in cells may be useful for studying the effects of DNA damage on cell function and for developing new therapies for cancer.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce DNA damage and cell death in both cancer and normal cells, and its toxicity may limit its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of this compound-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for this compound, as well as its potential side effects.
Another area of interest is the development of this compound as a tool for studying the mechanisms of DNA damage and repair. Further studies are needed to elucidate the specific mechanisms by which this compound induces DNA damage and the effects of this damage on cell function.
Overall, this compound is a promising compound with a variety of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential benefits and limitations.
合成法
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2-methoxyaniline with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of interest is its potential as a tool for studying the role of DNA damage and repair in cancer development. This compound has been shown to induce DNA damage in cells, and may be useful for studying the mechanisms of DNA repair and the effects of DNA damage on cell function.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(19-10-6-5-9-14(19)17-11)16(20)18-12-7-3-4-8-13(12)21-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOAWOJMVRPETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)



![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)

